[1,3]Dioxolo[4,5-c]pyridin-4-ylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,3]Dioxolo[4,5-c]pyridin-4-ylboronic acid is a boronic acid derivative that features a unique dioxolo-pyridine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,3]Dioxolo[4,5-c]pyridin-4-ylboronic acid typically involves the reaction of a pyridine derivative with boronic acid under specific conditions. One common method includes the use of a palladium-catalyzed Suzuki-Miyaura coupling reaction. This reaction involves the coupling of an aryl or heteroaryl halide with a boronic acid in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
[1,3]Dioxolo[4,5-c]pyridin-4-ylboronic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the boronic acid group to a hydroxyl group.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The boronic acid group can be substituted with other functional groups through reactions like the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl derivatives, while substitution reactions can produce a wide range of functionalized pyridine derivatives .
Scientific Research Applications
Chemistry
In chemistry, [1,3]Dioxolo[4,5-c]pyridin-4-ylboronic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology and Medicine
Its ability to undergo various chemical reactions makes it a valuable tool for creating novel therapeutic agents .
Industry
In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its versatility in chemical reactions allows for the efficient synthesis of high-value products .
Mechanism of Action
The mechanism of action of [1,3]Dioxolo[4,5-c]pyridin-4-ylboronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical assays and drug development . The compound’s unique structure allows it to interact with specific enzymes and receptors, modulating their activity and leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
[1,3]Dioxolo[4,5-b]pyridin-6-ylboronic acid: This compound has a similar dioxolo-pyridine structure but differs in the position of the boronic acid group.
4-Pyridinylboronic acid: Another boronic acid derivative commonly used in cross-coupling reactions.
Uniqueness
[1,3]Dioxolo[4,5-c]pyridin-4-ylboronic acid is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C6H6BNO4 |
---|---|
Molecular Weight |
166.93 g/mol |
IUPAC Name |
[1,3]dioxolo[4,5-c]pyridin-4-ylboronic acid |
InChI |
InChI=1S/C6H6BNO4/c9-7(10)6-5-4(1-2-8-6)11-3-12-5/h1-2,9-10H,3H2 |
InChI Key |
XOTUGCOBPBWLLW-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=NC=CC2=C1OCO2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.